molecular formula C14H17NO2 B1291311 tert-Butyl 7-methyl-1H-indole-1-carboxylate CAS No. 442910-62-5

tert-Butyl 7-methyl-1H-indole-1-carboxylate

Cat. No. B1291311
M. Wt: 231.29 g/mol
InChI Key: CLWLUJSRNYWKRY-UHFFFAOYSA-N
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Patent
US08063234B2

Procedure details

200 mg (865 μmol) of the compound from Example 5A were introduced into 10 ml of tetrachloromethane, 169 mg (951 μmol) of N-bromosuccinimide were added, and the mixture was heated under reflux while irradiating with a sun lamp for 4 h. The residue after concentration was purified by flash chromatography (mobile phase: cyclohexane/ethyl acetate gradient) to result in 168 mg (63% of theory) of the title compound.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
169 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][C:15]=2[CH3:17])[CH:10]=[CH:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Br:18]N1C(=O)CCC1=O>ClC(Cl)(Cl)Cl>[Br:18][CH2:17][C:15]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:16]=1[N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH:9]=[CH:10]2

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C=CC2=CC=CC(=C12)C
Name
Quantity
169 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClC(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
while irradiating with a sun lamp for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The residue after concentration
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (mobile phase: cyclohexane/ethyl acetate gradient)

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=CC=C2C=CN(C12)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.